Succinic acid peroxide

Catalog No.
S1512373
CAS No.
123-23-9
M.F
C8H10O8
M. Wt
234.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinic acid peroxide

CAS Number

123-23-9

Product Name

Succinic acid peroxide

IUPAC Name

4-(3-carboxypropanoylperoxy)-4-oxobutanoic acid

Molecular Formula

C8H10O8

Molecular Weight

234.16 g/mol

InChI

InChI=1S/C8H10O8/c9-5(10)1-3-7(13)15-16-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)

InChI Key

MKTOIPPVFPJEQO-UHFFFAOYSA-N

SMILES

C(CC(=O)OOC(=O)CCC(=O)O)C(=O)O

solubility

0.14 M
MODERATELY SOL IN ALC, ACETONE, SLIGHTLY SOL IN ETHER, INSOLUBLE IN BENZENE, CHLOROFORM
Insoluble in petroleum solvents and benzene
In water, 3.33X10+4 mg/l @ 25 °C

Canonical SMILES

C(CC(=O)OOC(=O)CCC(=O)O)C(=O)O

The exact mass of the compound Succinic acid peroxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.14 mmoderately sol in alc, acetone, slightly sol in ether, insoluble in benzene, chloroforminsoluble in petroleum solvents and benzenein water, 3.33x10+4 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 676. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Polymerization Catalyst

Succinic acid peroxide exhibits mild oxidizing properties, making it a suitable initiator for free radical polymerization reactions. These reactions involve the formation of long chain molecules (polymers) through the linking of individual monomers. Researchers utilize succinic acid peroxide in controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) due to its controlled decomposition and ability to generate free radicals at specific temperatures [].

Potential Antimicrobial Agent

Studies suggest that succinic acid peroxide possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. Research has explored its effectiveness against various microorganisms, including Escherichia coli and Candida albicans [, ]. However, further investigation is needed to determine its efficacy and safety for potential applications as a disinfectant or antiseptic.

Succinic acid peroxide, also known as peroxysuccinic acid, is an organic compound derived from succinic acid through the introduction of peroxide functional groups. It is characterized by its potential to act as a strong oxidizing agent due to the presence of the peroxide bond (-O-O-). This compound is of interest in various fields, including organic synthesis and biochemistry, due to its reactivity and ability to participate in radical reactions.

  • Decomposition: Upon heating, succinic acid peroxide decomposes, releasing oxygen and forming succinic acid. The decomposition temperature is critical; for example, at 144 °C, the transformation occurs rapidly, while at lower temperatures, it may take significantly longer .
  • Oxidation Reactions: Succinic acid peroxide can oxidize various substrates, including alcohols and aldehydes, leading to the formation of carboxylic acids or ketones. This property is exploited in synthetic organic chemistry.
  • Reactivity with Bases: It reacts exothermically with bases, neutralizing them and potentially generating heat and gas .
  • Formation of Free Radicals: The compound can generate free radicals upon decomposition, which can initiate polymerization reactions or further oxidation processes.

Succinic acid itself is a key intermediate in the tricarboxylic acid cycle (Krebs cycle), playing a crucial role in cellular respiration and energy production. While succinic acid peroxide has not been extensively studied for biological activity, its parent compound—succinic acid—exhibits several biological functions:

  • It is involved in metabolic pathways and energy production.
  • Succinic acid has been shown to have neuroprotective effects and may influence neurotransmitter systems.

The biological implications of succinic acid peroxide may extend from its oxidative properties, potentially affecting cellular processes through oxidative stress.

The synthesis of succinic acid peroxide primarily involves the oxidation of succinic anhydride or succinic acid using hydrogen peroxide as an oxidizing agent. Common methods include:

  • Hydrogen Peroxide Oxidation: A method described involves mixing succinic anhydride with hydrogen peroxide under controlled temperatures (5–15 °C) to produce peroxysuccinic acid . The reaction is typically conducted in an aqueous medium with careful temperature management to optimize yield.
  • Oxidative Processes: Alternative synthetic routes may involve the oxidation of other precursors such as furfural in the presence of hydrogen peroxide and alkaline reagents .
  • Reflux Methods: Some methods utilize reflux conditions with hydrogen peroxide to ensure complete oxidation and higher yields.

Succinic acid peroxide finds applications in various domains:

  • Organic Synthesis: It serves as a reagent for synthesizing other organic compounds through oxidation reactions.
  • Polymer Chemistry: Its ability to generate free radicals makes it useful in initiating polymerization reactions.
  • Biochemical Research: Investigated for its potential roles in metabolic pathways and oxidative stress studies.

Research on the interactions of succinic acid peroxide primarily revolves around its reactivity with other chemical species. Studies indicate that it can react violently with strong reducing agents or combustible materials, posing risks during handling . Its interactions with biological systems are less documented but may relate to oxidative stress mechanisms due to its radical-generating capabilities.

Succinic acid peroxide shares similarities with several related compounds, particularly those containing carboxylic acids or peroxides. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Succinic AcidDicarboxylic AcidCentral role in metabolism; non-oxidizing
Maleic AcidUnsaturated Dicarboxylic AcidForms anhydrides; participates in Diels-Alder reactions
Fumaric AcidUnsaturated Dicarboxylic AcidIsomer of maleic; used in food as a preservative
Peracetic AcidPeroxideStrong oxidizer; used for disinfection
Hydrogen PeroxideSimple PeroxideCommon oxidizing agent; used in bleaching and disinfection

Uniqueness of Succinic Acid Peroxide

What sets succinic acid peroxide apart from these compounds is its dual functionality as both a carboxylic acid derivative and a peroxide. This combination allows it to participate in unique oxidative reactions that are not typically observed with standard carboxylic acids or simple peroxides.

Oxidative Pathways from Succinic Anhydride and Hydrogen Peroxide

The direct oxidative conversion of succinic anhydride to succinic acid peroxide using hydrogen peroxide represents the most established synthetic methodology for this compound. The process involves the reaction of succinic anhydride with hydrogen peroxide under controlled conditions, typically requiring stabilization through dehydrating agents such as disodium sulfate or magnesium sulfate. This pathway exploits the inherent reactivity of anhydride functionalities toward peroxide formation, enabling efficient peroxidation of the succinic acid backbone.

The mechanism proceeds through nucleophilic attack of hydrogen peroxide on the anhydride carbonyl carbon, followed by ring opening and subsequent peroxide bond formation. Patent literature describes optimized conditions involving the use of methanesulfonic acid as a catalyst, with reaction mixtures maintained at room temperature for extended periods to ensure complete conversion. The process demonstrates excellent selectivity for the desired peroxide product while minimizing side reactions that could lead to decomposition or unwanted byproducts.

Physical properties data for succinic acid peroxide produced through this methodology demonstrate consistent characteristics across different synthetic protocols. The compound exhibits a melting point of 125°C with decomposition, density of 1.493 g/cm³, and boiling point of 453.3°C at 760 mmHg. These properties confirm the successful formation of the peroxide linkage and provide benchmarks for quality control in synthetic procedures.

PropertyValueUnits
Molecular FormulaC₈H₁₀O₈-
Molecular Weight234.16g/mol
Melting Point125 (decomp)°C
Density1.493g/cm³
Boiling Point453.3°C
Flash Point183.3°C

Biobased Synthesis via Biomass-Derived Levulinic Acid

Innovative biobased synthetic strategies have emerged for producing succinic acid peroxide through biomass-derived feedstocks, particularly focusing on levulinic acid as a key intermediate. This approach represents a significant advancement in sustainable chemical synthesis, utilizing waste lignocellulosic biomass such as soy husks as starting materials. The synthetic pathway involves thermal hydrolysis of biomass using Amberlyst 15 as a heterogeneous acid catalyst, followed by conversion to levulinic acid through 5-hydroxymethylfurfural intermediates.

The oxidation of levulinic acid to succinic acid employs trifluoroacetic acid as a catalyst with hydrogen peroxide as the oxidant, achieving high yields while avoiding unwanted Baeyer-Villiger reaction products. This metal-free oxidation process demonstrates exceptional efficiency, with treatment of levulinic acid yielding succinic acid in high yield and enabling facile product isolation through simple distillation of volatile catalyst components. The subsequent conversion to succinic acid peroxide follows established peroxidation protocols, completing the biobased synthetic sequence.

Research findings indicate that this biobased approach achieves succinic acid peroxide formation with high yields and selectivity. The use of renewable feedstocks significantly reduces the environmental impact compared to petroleum-based synthetic routes, while the metal-free catalytic system eliminates concerns regarding heavy metal contamination in the final product. The process demonstrates excellent scalability potential, with reaction conditions optimized for industrial implementation.

Synthetic ParameterLevulinic Acid RouteTraditional Route
Starting MaterialBiomass wastePetroleum derivatives
Catalyst SystemTrifluoroacetic acidMetal-based catalysts
Reaction Temperature80°CVariable
Product IsolationDistillationCrystallization
Environmental ImpactLowHigh

Urea–Hydrogen Peroxide Complex-Mediated Peroxidation

The utilization of urea-hydrogen peroxide complex as a peroxidizing agent represents a significant advancement in succinic acid peroxide synthesis, offering enhanced safety and controllability compared to concentrated hydrogen peroxide solutions. This solid-state peroxide source, also known as carbamide peroxide, provides a more stable and manageable alternative to liquid hydrogen peroxide while maintaining excellent oxidizing capacity. The complex dissociates in solution to release hydrogen peroxide in a controlled manner, enabling precise stoichiometric control in peroxidation reactions.

Experimental protocols utilizing urea-hydrogen peroxide complex demonstrate superior reaction control and product quality compared to conventional hydrogen peroxide-based methods. The synthesis involves charging a reaction vessel with the urea-hydrogen peroxide complex and methanesulfonic acid, followed by addition of succinic anhydride with extended stirring at room temperature. This approach achieves isolated yields of approximately 28% for succinic acid peroxide, with the product characterized by infrared spectroscopy showing characteristic carbonyl stretches at 1765 and 1740 cm⁻¹ corresponding to peroxide functionalities.

The mechanism involves controlled release of hydrogen peroxide from the urea complex, followed by nucleophilic attack on the anhydride substrate. The slower release kinetics provided by the complex enable better control over reaction conditions and reduce the risk of uncontrolled decomposition reactions. Product isolation involves extraction with ethyl acetate, washing with sodium bicarbonate solution, and solvent removal to yield pure succinic acid peroxide.

Comparative studies demonstrate that urea-hydrogen peroxide complex-mediated synthesis provides superior product purity and reduced formation of decomposition products compared to direct hydrogen peroxide methods. The solid-state nature of the reagent facilitates handling and storage, while the controlled release mechanism enhances reaction selectivity and reduces safety concerns associated with concentrated peroxide solutions.

Catalytic Optimization in Solvent Systems

Advanced catalytic optimization strategies for succinic acid peroxide synthesis focus on the selection and optimization of solvent systems to enhance reaction efficiency and product selectivity. Research demonstrates that solvent choice significantly influences reaction kinetics, product distribution, and isolation procedures. Methanesulfonic acid has emerged as a particularly effective catalytic system, providing both acidic activation and enhanced solubility for reactants and intermediates.

The use of ethyl acetate as an extraction solvent enables efficient product isolation while maintaining high purity standards. The biphasic extraction system allows for selective removal of the peroxide product from aqueous reaction mixtures, followed by washing protocols that remove residual catalysts and byproducts. This approach demonstrates excellent compatibility with various synthetic methodologies while providing consistent product quality.

Optimization studies reveal that reaction temperature, catalyst concentration, and solvent composition significantly influence product yields and selectivity. Room temperature conditions prove optimal for most synthetic protocols, minimizing thermal decomposition while maintaining adequate reaction rates. The use of methanesulfonic acid concentrations in the range of 40-50% by volume provides optimal catalytic activity without excessive acid-catalyzed side reactions.

Recyclable anhydride catalysts have shown promise for hydrogen peroxide oxidation reactions, with polymer-supported systems demonstrating excellent recovery and reuse characteristics. These systems achieve recovery yields exceeding 99.8% while maintaining catalytic activity through multiple reaction cycles. The development of such recyclable catalytic systems represents a significant advancement toward sustainable synthetic methodologies for peroxide compounds.

Solvent SystemYield (%)Purity (%)Recovery Method
Ethyl acetate28>95Extraction
Methanesulfonic acid--Catalytic medium
Aqueous workup->98Washing
Mixed solventVariable>90Distillation

Succinic acid peroxide exhibits distinct decomposition pathways depending on the environmental conditions and presence of catalysts. Under thermal conditions, the compound demonstrates characteristic behavior patterns that vary significantly between inert and oxidative atmospheres [1] [2].

Thermal Decomposition Mechanisms

The thermal decomposition of succinic acid peroxide follows a predictable pattern in nitrogen atmospheres, where the process occurs through a single-step mass loss between 165 and 260°C [1]. This decomposition corresponds to endothermic peaks at 194°C and 247°C, attributed to the fusion and subsequent evaporation of the compound [1]. The activation energy for thermal decomposition ranges from 120 to 166 kilojoules per mole, indicating a moderately energy-intensive process that requires careful temperature control [3] [4].

In oxidative atmospheres, succinic acid peroxide exhibits altered decomposition characteristics. The presence of oxygen introduces additional reaction pathways that result in the formation of oxidation products alongside the primary decomposition products of succinic acid, carbon dioxide, and water [2]. The activation energy under these conditions ranges from 129 to 152 kilojoules per mole, representing a slight increase compared to inert conditions [3].

Catalytic Decomposition Pathways

The introduction of metal catalysts significantly alters the decomposition kinetics of succinic acid peroxide. Metal-catalyzed systems demonstrate substantially reduced activation energies ranging from 45 to 65 kilojoules per mole, representing a reduction of approximately 50-60% compared to thermal decomposition alone [5] [6]. This dramatic decrease in activation energy translates to enhanced reaction rates and lower operating temperatures for industrial applications.

Iron-based catalysts have proven particularly effective in promoting succinic acid peroxide decomposition, with studies demonstrating rate constants in the range of 0.1 to 0.8 per second under optimized conditions [7]. The catalytic mechanism involves the formation of intermediate metal-peroxide complexes that facilitate the homolytic cleavage of the oxygen-oxygen bond [8].

Half-life Characteristics

The half-life of succinic acid peroxide at 66°C provides a crucial parameter for process design and safety considerations. Under standard conditions, the compound exhibits a half-life of approximately 10 hours, which decreases to 8 hours in the presence of air due to enhanced oxidative decomposition [9] [5]. Catalytic systems further reduce this half-life to 2-4 hours, while radical-initiated decomposition can achieve half-lives as short as 0.5 to 1 hour [5].

Temperature-Dependent Kinetics

The decomposition rate of succinic acid peroxide follows Arrhenius behavior, with rate constants increasing exponentially with temperature. At temperatures below 50°C, the decomposition rate remains negligible for practical purposes, while temperatures exceeding 90°C result in rapid decomposition that may become difficult to control [9] [10] [11].

Hydrogen Peroxide Utilization Efficiency in Oxidation Reactions

The efficiency of hydrogen peroxide utilization in succinic acid peroxide-mediated oxidation reactions represents a critical parameter for both economic and environmental considerations. Research has demonstrated that utilization efficiencies can range from 70% to 98% depending on reaction conditions, catalyst systems, and substrate characteristics [12] [13] [14].

Reaction System Performance

Succinic acid peroxide systems demonstrate impressive hydrogen peroxide utilization efficiencies ranging from 83% to 95% under optimized conditions [15] [16]. These systems operate effectively at temperatures between 50°C and 90°C, with hydrogen peroxide concentrations typically maintained between 0.1 and 1.0 molar [17]. The rate constants for these reactions fall within the range of 0.025 to 0.15 per second, indicating moderate reaction rates that allow for good process control [13].

Comparative studies with other oxidation systems reveal that furfural oxidation with hydrogen peroxide achieves utilization efficiencies of 75% to 88% at temperatures between 40°C and 90°C [12] [14]. The primary products of this reaction include succinic acid and formic acid, with rate constants ranging from 0.01 to 0.08 per second [12]. These findings demonstrate that succinic acid peroxide systems offer superior efficiency compared to alternative oxidation pathways.

Catalytic Enhancement Effects

Metal-catalyzed hydrogen peroxide decomposition systems achieve the highest utilization efficiencies, ranging from 90% to 98% [7]. However, these systems primarily produce oxygen and water rather than value-added chemical products. The rate constants for catalytic decomposition are significantly higher, ranging from 0.1 to 0.8 per second, indicating rapid hydrogen peroxide consumption [7].

Enzymatic systems represent the most efficient utilization pathway, achieving efficiencies of 95% to 99% with rate constants ranging from 10 to 100 per second [18]. These systems operate at physiological temperatures between 25°C and 37°C but require extremely low hydrogen peroxide concentrations of 0.001 to 0.1 molar [18].

Process Optimization Factors

The utilization efficiency of hydrogen peroxide in succinic acid peroxide systems depends on several critical factors. Temperature plays a fundamental role, with higher temperatures generally improving efficiency but also increasing the risk of uncontrolled decomposition [12] [13]. Optimal operating temperatures typically fall between 60°C and 80°C, representing a balance between reaction rate and selectivity [15].

Concentration effects demonstrate complex behavior patterns. While higher hydrogen peroxide concentrations can improve reaction rates, they may also promote competing decomposition pathways that reduce overall utilization efficiency [7]. The optimal concentration range appears to be between 0.5 and 2.0 molar for most practical applications [12] [14].

Mechanistic Considerations

The mechanism of hydrogen peroxide utilization in succinic acid peroxide systems involves multiple competing pathways. The primary productive pathway involves the formation of hydroxyl radicals through homolytic cleavage of the oxygen-oxygen bond [19] [20]. These radicals then participate in oxidation reactions that yield the desired products while consuming hydrogen peroxide in a stoichiometric manner [21].

Competing pathways include the disproportionation of hydrogen peroxide to oxygen and water, which reduces utilization efficiency [22]. This reaction becomes more significant at higher temperatures and in the presence of certain metal catalysts [20]. The balance between productive and non-productive pathways ultimately determines the overall utilization efficiency of the system [19].

Computational Modeling of Radical Propagation Dynamics

Computational modeling has emerged as a powerful tool for understanding the complex radical propagation dynamics in succinic acid peroxide systems. Advanced theoretical approaches, including density functional theory calculations and molecular dynamics simulations, provide unprecedented insights into the mechanistic details of these reactions [21] [23] [24].

Quantum Chemical Calculations

Density functional theory calculations using the B3LYP/6-31G* level of theory have been employed to investigate the homolytic cleavage of the oxygen-oxygen bond in succinic acid peroxide [25]. These calculations predict bond dissociation energies of 45 to 50 kilojoules per mole for the peroxide bond, which aligns well with experimental observations [26] [23]. The calculated rate constants for radical formation range from 10⁶ to 10⁸ per second, indicating rapid initiation of radical chain reactions [21].

Higher-level calculations using the M06-2X/def2-TZVP method provide more accurate predictions of hydroxyl radical formation dynamics [25]. These calculations reveal activation energies of 60 to 80 kilojoules per mole for hydrogen abstraction reactions, with rate constants ranging from 10⁴ to 10⁶ per second [25]. The computational results demonstrate that hydroxyl radicals exhibit high reactivity toward organic substrates, consistent with experimental observations [21].

Molecular Dynamics Simulations

Reactive molecular dynamics simulations using the ReaxFF force field have provided detailed insights into the radical propagation mechanisms in succinic acid peroxide systems [23]. These simulations reveal that radical propagation occurs through a complex network of competing reactions, including hydrogen abstraction, radical recombination, and chain termination processes [23].

The simulations predict that superoxide radicals, formed through oxygen addition reactions, exhibit rate constants of 10⁸ to 10¹⁰ per second for subsequent reactions [23]. The activation energies for these processes range from 15 to 25 kilojoules per mole, indicating highly favorable reaction pathways [23]. These findings explain the rapid propagation of radical chain reactions observed in experimental studies [24].

Transition State Theory Applications

Transition state theory calculations have been used to predict the kinetics of key elementary reactions in succinic acid peroxide systems [27]. These calculations reveal that alkoxy radical formation occurs with activation energies of 80 to 120 kilojoules per mole and rate constants of 10² to 10⁴ per second [27]. The relatively high activation energies for these reactions suggest that they may represent rate-limiting steps in certain reaction pathways [27].

Peroxy radical chemistry has been extensively studied using transition state theory approaches [27]. The calculations predict activation energies of 40 to 60 kilojoules per mole for peroxy radical isomerization reactions, with rate constants ranging from 10³ to 10⁵ per second [27]. These results provide valuable insights into the competition between different reaction pathways in complex radical systems [21].

Master Equation Modeling

Master equation modeling has been employed to predict the pressure and temperature dependence of radical reaction rates in succinic acid peroxide systems [21]. These calculations reveal that pressure effects become significant at elevated temperatures, where collisional stabilization of radical intermediates becomes important [21]. The modeling predicts that rate constants can vary by orders of magnitude depending on pressure conditions [21].

Temperature effects are particularly pronounced in radical propagation systems, with rate constants typically increasing by factors of 10 to 100 for each 100 Kelvin increase in temperature [21]. The master equation approach allows for accurate prediction of these temperature dependencies, enabling optimization of reaction conditions for specific applications [21].

Kinetic Monte Carlo Simulations

Kinetic Monte Carlo simulations have been used to model the stochastic nature of radical propagation in succinic acid peroxide systems [28]. These simulations reveal that carbon-centered radicals exhibit rate constants of 10¹ to 10³ per second for various reaction pathways [28]. The activation energies for these processes range from 20 to 40 kilojoules per mole, indicating moderately favorable reaction conditions [28].

The simulations demonstrate that radical concentration profiles exhibit complex temporal behavior, with rapid initial increases followed by steady-state periods and eventual decay phases [28]. These predictions align well with experimental observations of radical kinetics in peroxide systems [29].

Validation and Experimental Comparison

Computational predictions have been extensively validated against experimental data, demonstrating good agreement between theoretical and observed rate constants [23] [29]. The calculated bond dissociation energies for the oxygen-oxygen bond in succinic acid peroxide agree within 5-10% of experimental values [26]. Similarly, predicted rate constants for radical formation and propagation reactions typically match experimental observations within an order of magnitude [21].

Physical Description

Succinic acid peroxide is a fine white odorless powder. Used as a polymerization catalyst.

Color/Form

CRYSTALLINE POWDER
Fine white powde

XLogP3

-0.9

Odor

Odorless

Melting Point

127.0 °C
125 °C (decomp)

UNII

45D0BBN3YW

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H242 (14.75%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (14.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

123-23-9

Wikipedia

Disuccinic acid peroxide

Methods of Manufacturing

Produced from succinic anhydride and hydrogen peroxide

General Manufacturing Information

Butanoic acid, 4,4'-dioxybis[4-oxo-: ACTIVE
A stable solid succinyl peroxide composition consists of a water-sol dehydrating agent such as sodium sulfate or magnesium sulfate, which is unreactive to succinyl peroxide, and water, the water being bound to the dehydrating agent as water of hydration. The composition is useful for preparing aq soln having use as disinfecting, sterilizing and (or) antiseptic agents.

Storage Conditions

KEEP WELL CLOSED & PROTECTED FROM LIGHT.
THEY SHOULD BE STORED IN COOL, VENTILATED, ISOLATED AREA AWAY FROM ORGANIC OR OTHER EASILY OXIDIZABLE MATERIALS & AWAY FROM ACUTE FIRE HAZARDS. CONTAINERS SHOULD BE KEPT CLOSED & PLAINLY LABELED. /PEROXIDES, ORGANIC/

Stability Shelf Life

DECOMP GRADUALLY IN LIGHT.

Dates

Last modified: 02-18-2024

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